1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(2,5-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 946202-72-8) is a heterocyclic compound with the molecular formula C23H24N6 and a molecular weight of 384.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,5-dimethylphenyl group and at position 4 with a 4-phenylpiperazine moiety . The SMILES notation (Cc1ccc(C)c(-n2ncc3c(N4CCN(c5ccccc5)CC4)ncnc32)c1) highlights the spatial arrangement of substituents, which are critical for its physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-8-9-18(2)21(14-17)29-23-20(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCZVLNSLXDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenylpiperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Introduction of the dimethylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- Molecular Formula : CHN
- Molecular Weight : 336.45 g/mol
Structural Characteristics
The compound features a pyrazolo ring fused with a pyrimidine structure, characterized by substituents that enhance its biological activity. The presence of the 2,5-dimethylphenyl group and the 4-phenylpiperazin-1-yl moiety contributes to its unique pharmacological profile.
Antidepressant Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant antidepressant properties. Studies have shown that compounds within this class can interact with serotonin and dopamine receptors, potentially leading to mood enhancement and anxiety reduction. For instance, the binding affinity of 1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine to these receptors has been investigated in various assays.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that this specific compound may target specific pathways involved in tumor growth and proliferation .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promise in reducing inflammation in models of acute and chronic inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation for its ability to protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy in animal models of depression. The results indicated that compounds similar to this compound significantly reduced immobility time in forced swim tests compared to controls .
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines revealed that this compound exhibited cytotoxic effects against breast cancer cells through apoptosis induction. The study indicated that treatment with the compound led to increased levels of caspase activity and DNA fragmentation.
Case Study 3: Anti-inflammatory Action
In a model of carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in swelling compared to untreated controls. This suggests its potential as a therapeutic agent for inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is widely explored for its bioactivity. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, molecular properties, and pharmacological implications.
Table 1: Structural and Molecular Comparison
Key Research Findings
Substituent Effects on Bioactivity: The 4-phenylpiperazine moiety in the target compound (vs. Halogenation (e.g., chlorine in , fluorine in ) improves metabolic stability and binding affinity through hydrophobic and electronic effects.
Pharmacological Implications :
- PP2 (), a pyrazolo[3,4-d]pyrimidine derivative lacking piperazine, demonstrates potent Src kinase inhibition and antitumor activity, suggesting the target compound’s piperazine group could be optimized for selective kinase targeting.
- 3,4-Dimethylphenyl and 2-fluorophenyl substituents () may enhance blood-brain barrier penetration, relevant for neuropharmacology applications.
Synthetic Accessibility :
- The target compound’s synthesis (via methods in ) shares similarities with derivatives in and , where pyridine reflux and Vilsmeier–Haack reactions are common for introducing aromatic and piperazine groups .
Biological Activity
1-(2,5-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is characterized by its unique structural features, including a pyrazolo ring fused with a pyrimidine structure and functional groups that enhance its biological activity. Research into this compound focuses on its potential pharmacological properties, particularly in the fields of oncology and antimicrobial therapy.
- Molecular Formula : C23H24N6
- Molecular Weight : 384.487 g/mol
The presence of the 2,5-dimethylphenyl and 4-phenylpiperazin-1-yl substituents is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy and selectivity.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties, particularly as inhibitors of protein kinases involved in tumor growth and proliferation. The compound in focus has demonstrated significant anti-proliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 8.21 | Inhibition of EGFR signaling pathways |
| HCT-116 (Colon Cancer) | 19.56 | Induction of apoptosis through cell cycle arrest |
Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines can act as effective inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, compound variants have shown IC50 values as low as 0.016 µM against wild-type EGFR, indicating potent inhibitory activity .
Antimicrobial Activity
In addition to anticancer effects, there is growing interest in the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. Research has shown that these compounds can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterium | Activity |
|---|---|
| Staphylococcus aureus | Inhibition of bacterial proliferation |
| Escherichia coli | Synergistic effects with antibiotics like ampicillin |
Studies have highlighted the potential for dual-action compounds that combine anticancer and antimicrobial properties, which could be particularly beneficial for cancer patients who are susceptible to infections due to immunosuppression .
The biological activity of this compound is largely attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival. The compound's structural similarity to ATP allows it to compete effectively with ATP binding sites on kinases.
Study 1: Anticancer Properties
A study conducted by Ali et al. demonstrated that pyrazolo[3,4-d]pyrimidine derivatives significantly inhibited DNA polymerase III in Staphylococcus aureus, showcasing both anticancer and antibacterial potential . The research indicated that these compounds could serve as dual-action agents in treating cancer patients vulnerable to infections.
Study 2: Antimicrobial Evaluation
In another investigation focused on the antibacterial efficacy of pyrazolo[3,4-d]pyrimidines against E. coli and S. aureus, the compounds exhibited varying degrees of inhibition, suggesting a promising avenue for developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and coupling with substituted piperazines. For example, refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in formamide (HCONH₂) can yield the pyrazolo[3,4-d]pyrimidine core . Piperazine coupling may require bases like K₂CO₃ and polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) . Computational reaction path searches (e.g., quantum chemical calculations) can optimize yield and reduce trial-and-error experimentation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine linkage .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₂₃H₂₅N₇, expected ~407.2 g/mol).
- HPLC (≥95% purity) with UV detection at 254 nm for batch consistency .
- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .
Q. What storage conditions are recommended to maintain compound stability?
- Methodology : Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon). For solution phases, use anhydrous DMSO or DMF, and avoid repeated freeze-thaw cycles to prevent degradation . Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent variation : Systematically modify the 2,5-dimethylphenyl group (e.g., halogenation, methoxy substitutions) and piperazine-linked aryl groups to assess impact on target binding .
- Biological assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays , or evaluate antimicrobial activity via MIC (minimum inhibitory concentration) testing .
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity trends .
Q. What computational methods can aid in predicting synthetic pathways or target interactions?
- Methodology :
- Reaction path search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or coupling steps .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or GPCRs, prioritizing residues like ATP-binding pockets .
- Machine learning : Train models on existing pyrazolo[3,4-d]pyrimidine datasets to predict reaction yields or bioactivity .
Q. How can researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent cell lines/passage numbers .
- Meta-analysis : Compare datasets while accounting for variables like solvent (DMSO concentration), incubation time, and assay temperature .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or in vivo models (e.g., xenograft tumors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
